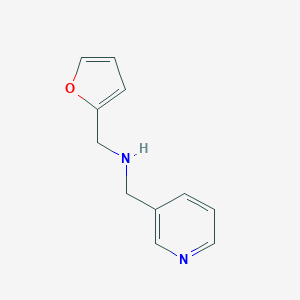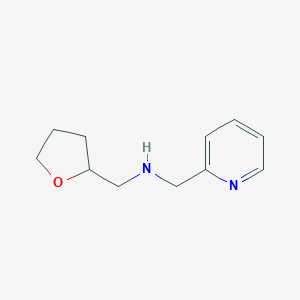
6-(propylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(propylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione is a chemical compound that belongs to the family of triazine derivatives. It has been extensively studied for its potential applications in various fields, including pharmaceuticals, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 6-(propylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione is not fully understood. However, it has been reported to exert its biological activities through various mechanisms, including inhibition of enzymes, disruption of cellular membranes, and induction of apoptosis.
Efectos Bioquímicos Y Fisiológicos
6-(propylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione has been reported to exhibit various biochemical and physiological effects, depending on the target organism or cell line. In bacteria, it has been shown to inhibit the growth of both gram-positive and gram-negative bacteria. In fungi, it has been reported to exhibit antifungal activity against various species. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In plants, it has been studied as a potential herbicide and plant growth regulator.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(propylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione has several advantages and limitations for lab experiments. One of the advantages is its wide range of biological activities, which makes it a potential candidate for various applications. Another advantage is its relatively simple synthesis method, which allows for the easy preparation of large quantities of the compound. One of the limitations is its potential toxicity, which requires careful handling and disposal. Another limitation is its limited solubility in water, which may affect its bioavailability and efficacy in certain applications.
Direcciones Futuras
There are several future directions for the study of 6-(propylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione. One direction is the development of novel derivatives with improved biological activities and selectivity. Another direction is the study of its potential applications in other fields, such as energy storage and catalysis. Additionally, the elucidation of its mechanism of action and the identification of its molecular targets could provide valuable insights into its biological activities and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 6-(propylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione can be achieved through various methods, including the reaction of propylthiol with 2,4,6-trichloro-1,3,5-triazine, followed by the hydrolysis of the resulting intermediate with sodium hydroxide. Another method involves the reaction of propylamine with cyanuric chloride, followed by the hydrolysis of the intermediate with sodium hydroxide. Both methods have been reported to yield high purity and good yields of the target compound.
Aplicaciones Científicas De Investigación
6-(propylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione has been extensively studied for its potential applications in various fields, including pharmaceuticals, agriculture, and material science. In the pharmaceutical industry, it has been reported to exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. In agriculture, it has been studied as a potential herbicide and plant growth regulator. In material science, it has been used as a building block for the synthesis of novel polymers and materials.
Propiedades
Número CAS |
61958-70-1 |
|---|---|
Nombre del producto |
6-(propylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione |
Fórmula molecular |
C6H9N3O2S |
Peso molecular |
187.22 g/mol |
Nombre IUPAC |
6-propylsulfanyl-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C6H9N3O2S/c1-2-3-12-5-4(10)7-6(11)9-8-5/h2-3H2,1H3,(H2,7,9,10,11) |
Clave InChI |
ODAMHWJMWNWCHG-UHFFFAOYSA-N |
SMILES isomérico |
CCCSC1=C(N=C(N=N1)O)O |
SMILES |
CCCSC1=NNC(=O)NC1=O |
SMILES canónico |
CCCSC1=NNC(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




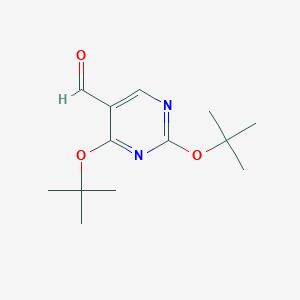
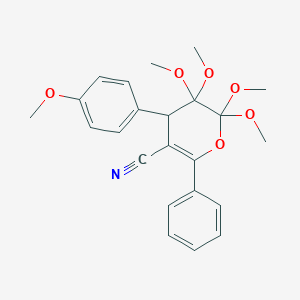
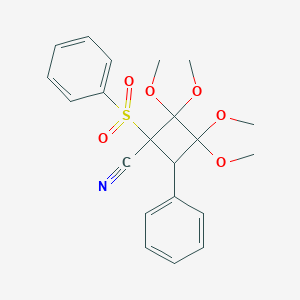
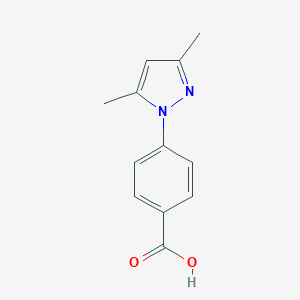
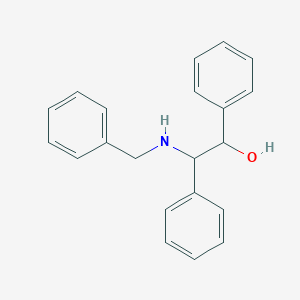
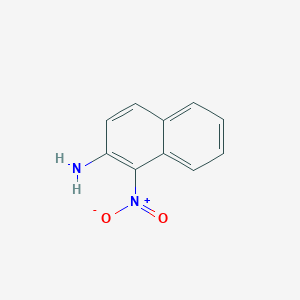
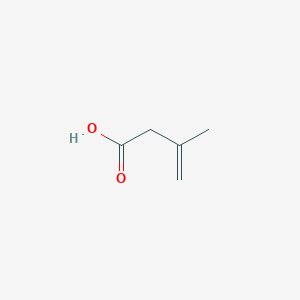

![2-(4-Methylphenyl)indeno[2,1-b]pyran](/img/structure/B187817.png)


